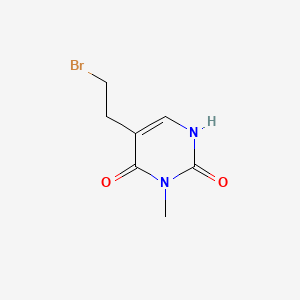

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one

描述

Structural Classification and Nomenclature

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry standards for heterocyclic compound naming, where the pyrimidine ring serves as the parent structure with numbered positions indicating substituent locations. According to established nomenclatural conventions, this compound can be designated under multiple systematic names, including 5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione and 5-(2-bromoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione, demonstrating the tautomeric nature of hydroxyl groups in pyrimidine systems. The compound's molecular formula C7H9BrN2O2 indicates a molecular weight of 233.06 grams per mole, with the presence of one bromine atom, two nitrogen atoms, and two oxygen atoms within the seven-carbon framework. The structural classification places this compound within the broader category of pyrimidinones, which are heterocyclic compounds with the general formula C4H4N2O that can exist as either 2-pyrimidones or 4-pyrimidones, depending on the position of the carbonyl functionality. The specific substitution pattern in this compound creates a molecule that exhibits characteristics of both hydroxypyrimidine and pyrimidinone structural classes, reflecting the complexity of modern heterocyclic nomenclature systems.

Historical Context of Pyrimidinone Research

The historical development of pyrimidinone chemistry traces its origins to the nineteenth century, when foundational work in heterocyclic synthesis began establishing the principles that would later enable the synthesis of complex derivatives such as this compound. The seminal contribution of Edouard Grimaux in 1879 marked a pivotal moment in pyrimidine chemistry, as he successfully synthesized barbituric acid from urea and malonic acid using phosphorus oxychloride, thereby establishing the first laboratory synthesis of a pyrimidine derivative. This breakthrough provided the conceptual framework for understanding how pyrimidine ring systems could be constructed through the condensation of simple organic precursors, laying the groundwork for subsequent advances in heterocyclic synthesis. The systematic investigation of pyrimidines began in earnest with the work of Adolf Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, and who is credited with proposing the name "pyrimidin" in 1885. The preparation of the parent pyrimidine compound was achieved by Siegmund Gabriel and James Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine and subsequently reduced it using zinc dust in hot water to obtain the unsubstituted pyrimidine ring system.

The evolution of pyrimidinone research throughout the twentieth and twenty-first centuries has been characterized by increasing sophistication in synthetic methodology and growing recognition of the biological significance of pyrimidine derivatives. The nomenclatural complexities that arose from tautomeric hydroxyl groups in pyrimidine systems led to the recognition that compounds such as 2-hydroxypyrimidine exist primarily in their cyclic amide forms, giving rise to the systematic use of the pyrimidinone designation. This understanding has been crucial for the development of compounds like this compound, where the interplay between hydroxyl and carbonyl functionalities influences both chemical reactivity and physical properties. The broad occurrence of pyrimidine derivatives in natural systems, including the nucleotides cytosine, thymine, and uracil, as well as vitamin B1 (thiamine) and various alkaloids, has provided continuous motivation for research into synthetic pyrimidine chemistry. Contemporary research has expanded to encompass the synthesis of highly substituted pyrimidine derivatives for applications in medicinal chemistry, materials science, and synthetic organic chemistry, with compounds such as this compound representing sophisticated examples of modern heterocyclic synthesis capabilities.

Chemical Significance in Heterocyclic Chemistry

The chemical significance of this compound within the broader context of heterocyclic chemistry emerges from its unique combination of structural features that exemplify several important principles of heterocyclic reactivity and synthesis. As a member of the pyrimidinone class, this compound embodies the fundamental characteristics of six-membered nitrogen-containing heterocycles, where the presence of two nitrogen atoms at positions 1 and 3 of the ring system creates a diazine structure with distinct electronic properties compared to single nitrogen heterocycles such as pyridine. The pyrimidine ring system's aromatic character, combined with the electron-withdrawing effects of the nitrogen atoms, establishes a platform for diverse chemical transformations that are central to heterocyclic synthesis strategies. The compound's designation as a heterocyclic building block reflects its utility in synthetic organic chemistry, where such molecules serve as versatile intermediates for the construction of more complex heterocyclic frameworks through various coupling reactions, cyclization processes, and functional group transformations. The presence of the 2-bromoethyl substituent introduces additional synthetic possibilities, as organobromide functionalities are well-established as reactive sites for nucleophilic substitution reactions, cross-coupling reactions, and elimination processes that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

The hydroxyl functionality at the 6-position of the pyrimidine ring contributes to the compound's chemical significance by providing opportunities for hydrogen bonding interactions and tautomeric equilibria that can influence both reactivity and physical properties. The tautomeric relationship between hydroxypyrimidine and pyrimidinone forms represents a fundamental aspect of pyrimidine chemistry, where the position of protons and the distribution of electron density can significantly affect chemical behavior. This tautomerism is particularly relevant for understanding the compound's potential interactions with biological targets and its behavior in different chemical environments. The methylation at the 1-position of the ring system demonstrates the importance of substitution patterns in modulating the properties of heterocyclic compounds, as alkyl substituents can influence both the electronic characteristics of the ring system and the overall molecular conformation. The combination of these structural elements in this compound creates a molecule that incorporates multiple reactive sites and functional group possibilities, making it a valuable tool for synthetic chemists working in the field of heterocyclic chemistry. The compound's research applications extend beyond its immediate utility as a building block, as it serves as a model system for understanding the fundamental principles of pyrimidine chemistry and the relationships between structure and reactivity in nitrogen-containing heterocycles.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of heterocyclic chemistry investigation, reflecting the compound's potential contributions to both fundamental understanding and practical applications in synthetic organic chemistry. Primary research objectives include the comprehensive characterization of the compound's structural properties, including detailed analysis of its conformational preferences, electronic distribution, and intermolecular interaction patterns that influence its behavior in various chemical environments. The investigation of synthetic methodologies for accessing this compound and related derivatives represents another crucial research objective, as the development of efficient and selective synthetic routes enables broader exploration of the chemical space surrounding substituted pyrimidinones. The compound's utility as a building block for the synthesis of more complex heterocyclic systems constitutes a significant area of research focus, where its multiple functional groups provide opportunities for selective chemical transformations that can lead to the construction of diverse molecular architectures. The exploration of nucleophilic substitution reactions involving the bromoethyl substituent, cyclization reactions that could incorporate the hydroxyl functionality, and derivatization strategies that modify the pyrimidine ring system all represent important aspects of the compound's synthetic chemistry research scope.

属性

IUPAC Name |

5-(2-bromoethyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3H2,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBOGLWXDTUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649308 | |

| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-05-6, 1142201-87-3 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(2-bromoethyl)-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Bromoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-hydroxy-1-methylpyrimidin-2(1H)-one.

Bromination: The hydroxyl group at the 5-position is converted to a bromoethyl group using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM).

Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Formation of carbonyl-containing compounds.

Reduction: Formation of alcohols or amines.

科学研究应用

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis or repair.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in studies investigating the interactions of pyrimidine derivatives with biological macromolecules.

Industrial Applications: The compound is used in the development of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in nucleic acids, leading to modifications that affect the function of these biomolecules. This reactivity makes it a useful tool in biochemical research and drug development.

相似化合物的比较

Similar Compounds

5-(2-chloroethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure with a chloroethyl group instead of a bromoethyl group.

5-(2-iodoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one: Similar structure with an iodoethyl group instead of a bromoethyl group.

6-hydroxy-1-methylpyrimidin-2(1H)-one: Lacks the bromoethyl group.

Uniqueness

5-(2-bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring selective modification of biological molecules.

生物活性

5-(2-Bromoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound features a bromoethyl group and a hydroxyl group on the pyrimidine ring, which contribute to its reactivity and biological interactions.

- Molecular Formula : C₇H₉BrN₂O₂

- Molecular Weight : Approximately 205.06 g/mol

- CAS Number : 1142201-87-3

- Hazard Classification : Irritant

The presence of the bromoethyl and hydroxy groups enhances the compound's solubility in organic solvents and its reactivity, making it a versatile intermediate in organic synthesis and potential pharmaceutical applications .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis by intercalating into DNA or forming covalent bonds with nucleophilic sites in biological molecules.

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against herpes simplex virus type 1 (HSV-1), suggesting that this compound may exhibit similar effects .

- Cytotoxic Effects : Preliminary research indicates potential cytotoxicity, which could be leveraged in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiviral | Potential activity against HSV-1 | |

| Cytotoxicity | Exhibited cytotoxic effects in vitro | |

| Enzyme Inhibition | May inhibit nucleic acid synthesis |

Case Study 1: Antiviral Properties

A study explored the synthesis of halohydrin analogues, including derivatives similar to this compound. The results indicated that certain derivatives exhibited significant antiviral activity against HSV-1 with ID50 values ranging from 0.1 to 1 µg/mL, highlighting the potential of this compound class in antiviral drug development .

Case Study 2: Cytotoxicity Assessment

In another investigation, various pyrimidine derivatives were screened for cytotoxicity against cancer cell lines. The findings revealed that some compounds exhibited ED50 values indicating effective cytotoxicity, suggesting that this compound could possess similar properties worthy of further exploration .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves bromination reactions using suitable precursors. One common method employs N-bromo succinimide (NBS) in the presence of radical initiators under controlled conditions to ensure safety and efficiency .

Table 2: Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(2-Chloroethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one | Chloro group instead of bromo group | Moderate |

| 5-(2-Iodoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one | Iodo group increases reactivity | Potentially high |

| 6-Hydroxy-1-methylpyrimidin-2(1H)-one | Lacks halogen substituent | Limited |

This compound distinguishes itself through its unique combination of functional groups, which may enhance its biological activity compared to other halogenated pyrimidines.

常见问题

Q. How can kinetic studies elucidate degradation pathways of this compound under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。